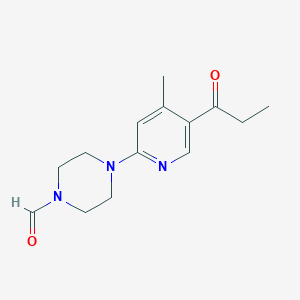

4-(4-Methyl-5-propionylpyridin-2-yl)piperazine-1-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

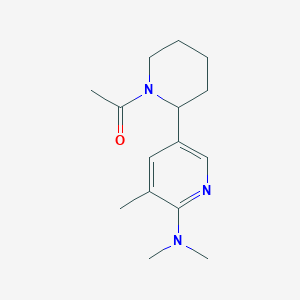

Le 4-(4-Méthyl-5-propionylpyridin-2-yl)pipérazine-1-carbaldéhyde est un composé chimique de formule moléculaire C14H19N3O2 et d'une masse moléculaire de 261,32 g/mol . Ce composé est principalement utilisé à des fins de recherche et n'est pas destiné à une utilisation humaine . Il présente un cycle pipérazine substitué par un groupe méthyl-propionylpyridinyle et un groupe fonctionnel aldéhyde, ce qui en fait un intermédiaire polyvalent dans la synthèse organique.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 4-(4-Méthyl-5-propionylpyridin-2-yl)pipérazine-1-carbaldéhyde implique généralement les étapes suivantes :

Formation de l'intermédiaire pyridinyle : L'étape initiale implique la synthèse de l'intermédiaire 4-méthyl-5-propionylpyridin-2-yle. Cela peut être réalisé par différentes méthodes, notamment la réaction de la 4-méthylpyridine avec le chlorure de propionyle dans des conditions d'acylation de Friedel-Crafts.

Formation du cycle pipérazine : L'intermédiaire pyridinyle est ensuite mis à réagir avec la pipérazine pour former le cycle pipérazine souhaité. Cette étape nécessite souvent l'utilisation d'une base comme l'hydrure de sodium ou le carbonate de potassium pour faciliter la réaction de substitution nucléophile.

Introduction du groupe aldéhyde : La dernière étape consiste à introduire le groupe fonctionnel aldéhyde. Cela peut être réalisé par l'oxydation d'un alcool correspondant à l'aide de réactifs tels que le chlorochromate de pyridinium (PCC) ou le periodinane de Dess-Martin.

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques pour le 4-(4-Méthyl-5-propionylpyridin-2-yl)pipérazine-1-carbaldéhyde ne soient pas bien documentées, les principes généraux de la synthèse organique à grande échelle s'appliquent. Il s'agit notamment d'optimiser les conditions de réaction pour le rendement et la pureté, d'utiliser des réactifs rentables et de mettre en œuvre des techniques de purification efficaces telles que la recristallisation ou la chromatographie.

Analyse Des Réactions Chimiques

Types de réactions

Le 4-(4-Méthyl-5-propionylpyridin-2-yl)pipérazine-1-carbaldéhyde peut subir diverses réactions chimiques, notamment :

Oxydation : Le groupe aldéhyde peut être oxydé en acide carboxylique à l'aide d'agents oxydants tels que le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3).

Réduction : Le groupe aldéhyde peut être réduit en alcool à l'aide d'agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4).

Substitution : Le cycle pipérazine peut subir des réactions de substitution nucléophile avec divers électrophiles, conduisant à la formation de dérivés substitués.

Réactifs et conditions courantes

Oxydation : KMnO4 en solution aqueuse, CrO3 dans l'acide acétique.

Réduction : NaBH4 dans le méthanol, LiAlH4 dans l'éther.

Substitution : Halogénures d'alkyle ou chlorures d'acyle en présence d'une base telle que NaH ou K2CO3.

Produits principaux

Oxydation : Acide 4-(4-méthyl-5-propionylpyridin-2-yl)pipérazine-1-carboxylique.

Réduction : 4-(4-Méthyl-5-propionylpyridin-2-yl)pipérazine-1-méthanol.

Substitution : Divers dérivés de pipérazine substitués selon l'électrophile utilisé.

Applications de recherche scientifique

Le 4-(4-Méthyl-5-propionylpyridin-2-yl)pipérazine-1-carbaldéhyde présente plusieurs applications dans la recherche scientifique :

Chimie : Il sert d'intermédiaire dans la synthèse de molécules organiques complexes, en particulier dans le développement de produits pharmaceutiques et d'agrochimiques.

Biologie : Le composé est utilisé dans l'étude des interactions enzymatiques et de la liaison des récepteurs en raison de ses caractéristiques structurelles.

Industrie : Il est utilisé dans le développement de nouveaux matériaux et procédés chimiques, en particulier dans le domaine de la chimie des polymères.

Mécanisme d'action

Le mécanisme d'action du 4-(4-Méthyl-5-propionylpyridin-2-yl)pipérazine-1-carbaldéhyde n'est pas entièrement compris. Ses effets sont censés être médiés par des interactions avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le cycle pipérazine et le groupe aldéhyde sont probablement impliqués dans ces interactions, facilitant la liaison aux molécules cibles et modulant leur activité.

Applications De Recherche Scientifique

4-(4-Methyl-5-propionylpyridin-2-yl)piperazine-1-carbaldehyde has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme interactions and receptor binding due to its structural features.

Industry: It is utilized in the development of new materials and chemical processes, particularly in the field of polymer chemistry.

Mécanisme D'action

The mechanism of action of 4-(4-Methyl-5-propionylpyridin-2-yl)piperazine-1-carbaldehyde is not fully understood. its effects are believed to be mediated through interactions with specific molecular targets, such as enzymes or receptors. The piperazine ring and aldehyde group are likely involved in these interactions, facilitating binding to the target molecules and modulating their activity.

Comparaison Avec Des Composés Similaires

Composés similaires

4-(4-Méthylpipérazin-1-yl)pyridine : Ne possède pas le groupe aldéhyde, ce qui le rend moins réactif dans certaines réactions chimiques.

4-(4-Méthyl-5-propionylpyridin-2-yl)pipérazine :

4-(4-Méthyl-5-propionylpyridin-2-yl)pipérazine-1-méthanol : Contient un groupe hydroxyle au lieu d'un aldéhyde, modifiant ses propriétés chimiques et sa réactivité.

Unicité

Le 4-(4-Méthyl-5-propionylpyridin-2-yl)pipérazine-1-carbaldéhyde est unique en raison de la présence à la fois du cycle pipérazine et du groupe fonctionnel aldéhyde. Cette combinaison permet une large gamme de réactions chimiques et d'applications, ce qui en fait un composé précieux dans les milieux de recherche et industriels.

Propriétés

Formule moléculaire |

C14H19N3O2 |

|---|---|

Poids moléculaire |

261.32 g/mol |

Nom IUPAC |

4-(4-methyl-5-propanoylpyridin-2-yl)piperazine-1-carbaldehyde |

InChI |

InChI=1S/C14H19N3O2/c1-3-13(19)12-9-15-14(8-11(12)2)17-6-4-16(10-18)5-7-17/h8-10H,3-7H2,1-2H3 |

Clé InChI |

MPXWQZBJQDKDDT-UHFFFAOYSA-N |

SMILES canonique |

CCC(=O)C1=CN=C(C=C1C)N2CCN(CC2)C=O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((6-Methylbenzo[d]isoxazol-3-yl)oxy)acetic acid](/img/structure/B11798517.png)